molecular formula C9H11F5O4 B15046085 4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one

4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one

Cat. No.: B15046085
M. Wt: 278.17 g/mol
InChI Key: VNQUFBOQKCIPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with appropriate reagents to form the desired compound. One common method includes the use of pentafluoroiodoethane as a starting material, which undergoes a series of reactions under inert gas atmosphere with catalysts like iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine . The reaction conditions often involve temperatures around 80°C and the use of solvents like 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and stability. This interaction can modulate pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one stands out due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the fluorinated side chain. This combination makes it particularly valuable in applications requiring both stability and reactivity.

Properties

Molecular Formula

C9H11F5O4

Molecular Weight

278.17 g/mol

IUPAC Name

4-(4,4,5,5,5-pentafluoropentoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)2-1-3-16-4-6-5-17-7(15)18-6/h6H,1-5H2

InChI Key

VNQUFBOQKCIPHX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.